5-(3,4-Dimethylphenyl)oxazolidin-2-one

Catalog No.
S15935729
CAS No.
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Dimethylphenyl)oxazolidin-2-one

Product Name

5-(3,4-Dimethylphenyl)oxazolidin-2-one

IUPAC Name

5-(3,4-dimethylphenyl)-1,3-oxazolidin-2-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-7-3-4-9(5-8(7)2)10-6-12-11(13)14-10/h3-5,10H,6H2,1-2H3,(H,12,13)

InChI Key

GKGPEPBZMGGSHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC(=O)O2)C

5-(3,4-Dimethylphenyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound features a dimethyl-substituted phenyl group at the 5-position and an oxazolidinone structure that contributes to its unique chemical properties. Oxazolidinones are known for their role as antibiotics, particularly in inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The specific structure of 5-(3,4-Dimethylphenyl)oxazolidin-2-one allows for potential applications in medicinal chemistry and biological research.

  • Substitution Reactions: The presence of the dimethylphenyl group can facilitate nucleophilic substitution reactions, leading to various derivatives.
  • Oxidation Reactions: The aromatic ring may undergo oxidation to yield quinone derivatives.
  • Reduction Reactions: The oxazolidinone ring can be reduced under specific conditions to form different products.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.

Oxazolidinones, including 5-(3,4-Dimethylphenyl)oxazolidin-2-one, exhibit significant biological activities. They primarily function as antibiotics by inhibiting protein synthesis in bacteria. Recent studies have also indicated their potential anticancer properties. For instance, compounds within this class have shown the ability to induce apoptosis in cancer cell lines through mechanisms such as mitochondrial membrane potential disruption and caspase activation. This highlights their multifaceted role in both antibacterial and anticancer therapies.

The synthesis of 5-(3,4-Dimethylphenyl)oxazolidin-2-one typically involves several methods:

  • Condensation Reactions: Starting materials such as substituted phenyl isocyanates can react with appropriate alcohols or amines under controlled conditions to form the oxazolidinone ring.
  • Nucleophilic Substitution: The introduction of the dimethylphenyl group can be achieved through nucleophilic substitution reactions involving halogenated phenyl derivatives.
  • Asymmetric Synthesis: Techniques that utilize chiral catalysts or reagents can be employed to produce enantiomerically pure forms of the compound.

These methods allow for the efficient production of 5-(3,4-Dimethylphenyl)oxazolidin-2-one with high yields and purity.

5-(3,4-Dimethylphenyl)oxazolidin-2-one has several applications:

  • Pharmaceutical Development: Its antibiotic properties make it a candidate for developing new antibacterial agents.
  • Cancer Research: Due to its potential anticancer activity, it is studied for therapeutic applications in oncology.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.

These applications underscore its significance in both medicinal chemistry and industrial processes.

Studies on the interactions of 5-(3,4-Dimethylphenyl)oxazolidin-2-one with biological targets have revealed its mechanism of action. It primarily interacts with the bacterial ribosome, inhibiting protein synthesis by binding to the 50S subunit. Additionally, research indicates that it may interact with various cellular pathways involved in apoptosis and cell cycle regulation, enhancing its potential as an anticancer agent.

Several compounds share structural similarities with 5-(3,4-Dimethylphenyl)oxazolidin-2-one. Here are a few notable examples:

Compound NameStructureBiological Activity
LinezolidOxazolidinone with a phenyl groupAntibiotic
TedizolidOxazolidinone with a different side chainAntibiotic
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-oneSimilar oxazolidine structureAntibacterial
5-(Carbamoylmethylene)-oxazolidin-2-oneVariably substituted oxazolidineAnticancer

Uniqueness

5-(3,4-Dimethylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which may influence its biological activity compared to other oxazolidinones. Its dual potential as both an antibiotic and an anticancer agent sets it apart from many similar compounds that primarily focus on one therapeutic area.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

191.094628657 g/mol

Monoisotopic Mass

191.094628657 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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